1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine
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Overview
Description
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Alkylation: The 2,2,4-trimethyl group is introduced via alkylation reactions using appropriate alkylating agents.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with suitable reagents.
Chemical Reactions Analysis
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its benzofuran core.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and benzofuran core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with therapeutic applications.
Properties
IUPAC Name |
1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJZUVUBYEUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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